molecular formula C14H11ClO3S B1418457 (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone CAS No. 1097140-03-8

(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone

Cat. No. B1418457
M. Wt: 294.8 g/mol
InChI Key: GTOIHMUOXNWJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone” is a chemical compound with the CAS Number: 1097140-03-8 . It has a molecular weight of 294.76 . The IUPAC name for this compound is (4-chlorophenyl)[3-(methylsulfonyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.76 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis and Functionalization : (4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized by oxidation of its benzo[b]thiophene derivative. This compound undergoes nucleophilic addition, leading to functionalized benzo[b]thiophenes (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Structural and Electronic Properties

  • Spectroscopic and Quantum Chemical Analysis : A detailed experimental and theoretical vibrational study of a molecule structurally similar to (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone, with in-depth DFT analysis and comparison of experimental and theoretical data, was conducted to understand its stability and reactivity (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
  • Dynamics, Polarity, and Thermal Properties : The dynamics and thermal properties of various isomers of (4-acetyloxyphenyl)-(chlorophenyl)-methanone were examined, focusing on the effects of chlorine atom placement on these properties (Saiz, Álvarez, Riande, Pinto, & Salom, 1996).

Process Development

Biological Activities

  • Antimicrobial and Antifungal Effects : A compound structurally related to (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone demonstrated antibacterial and antifungal effects. Docking simulation was also performed to understand its bioactivity (Shahana & Yardily, 2020).
  • Anticancer and Antituberculosis Studies : Derivatives of 1-(4-Chlorophenyl) cyclopropyl](piperazin-1-yl) methanone showed significant anticancer and antituberculosis activities, highlighting the potential of structurally similar compounds in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Luminescence and Electrochemical Properties

properties

IUPAC Name

(4-chlorophenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOIHMUOXNWJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.